4-Bromo-1-(3-iodo-phenyl)-1h-imidazole
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Overview
Description
4-Bromo-1-(3-iodo-phenyl)-1h-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and iodine substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(3-iodo-phenyl)-1h-imidazole typically involves the following steps:
Iodination: The iodination of the phenyl ring is often carried out using iodine and a strong oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted imidazoles with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
4-Bromo-1-(3-iodo-phenyl)-1h-imidazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-iodo-phenyl)-1h-imidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
4-Bromo-1-phenyl-1h-imidazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
1-(3-Iodo-phenyl)-1h-imidazole: Lacks the bromine substituent, affecting its chemical properties and applications.
Properties
Molecular Formula |
C9H6BrIN2 |
---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
4-bromo-1-(3-iodophenyl)imidazole |
InChI |
InChI=1S/C9H6BrIN2/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H |
InChI Key |
YSWUFBDWFHIOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=C(N=C2)Br |
Origin of Product |
United States |
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